molecular formula C17H17FN2O2 B6538908 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide CAS No. 1060309-56-9

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide

Katalognummer B6538908
CAS-Nummer: 1060309-56-9
Molekulargewicht: 300.33 g/mol
InChI-Schlüssel: KTFIFKUYBIYVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide (DMF-FBA) is a small molecule that has been studied for its potential to act as a therapeutic agent for various diseases. It belongs to the class of substituted amides and has been found to have a range of unique properties. DMF-FBA has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as its ability to modulate the activity of certain enzymes.

Wissenschaftliche Forschungsanwendungen

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to act as a therapeutic agent for various diseases. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its ability to modulate the activity of certain enzymes. In particular, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its ability to inhibit the growth of certain cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments include its simple synthesis process, its ability to inhibit the activity of certain enzymes, and its potential to act as a therapeutic agent for various diseases. However, there are some limitations to using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. Additionally, there is a risk of toxicity associated with the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments.

Zukünftige Richtungen

The potential for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to act as a therapeutic agent for various diseases is promising, and there are many future directions that can be explored. For example, further research can be conducted to better understand the mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide and its effects on the body. Additionally, further research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used as a drug delivery system or to be used in combination with other drugs to improve therapeutic efficacy. Additionally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of other diseases, such as neurological disorders. Finally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of cancer.

Synthesemethoden

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is synthesized by a two-step process. The first step involves the reaction of dimethylformamide (DMF) with 3-fluorobenzoyl chloride to form the corresponding amide. The second step involves the reaction of this amide with 4-[(dimethylcarbamoyl)methyl]phenyl bromide to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide. This synthesis process is simple and can be completed in a short amount of time.

Eigenschaften

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIFKUYBIYVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.